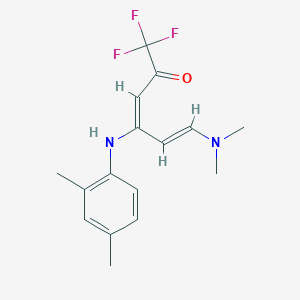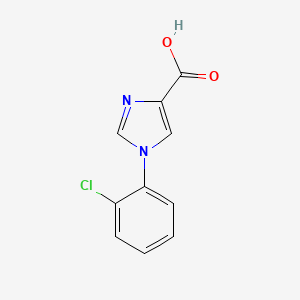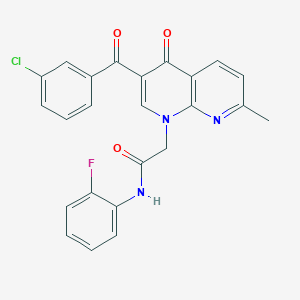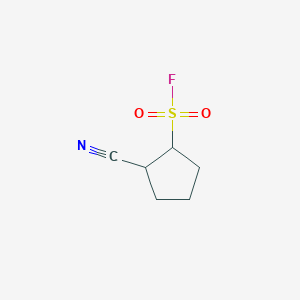![molecular formula C21H14ClN7O2S2 B2975512 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide CAS No. 690960-29-3](/img/structure/B2975512.png)
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H14ClN7O2S2 and its molecular weight is 495.96. The purity is usually 95%.
BenchChem offers high-quality N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
- This compound exhibits potential in cancer research, particularly in drug design for anticancer properties. A study highlights the use of a similar molecule in the development of anticancer drugs, focusing on a cost-effective synthesis approach (Yushyn, Holota, & Lesyk, 2022).
Drug Design and Synthesis
- The compound is significant in the field of drug design and synthesis, especially for developing drugs with anti-inflammatory and analgesic effects. A related study explores the computational and pharmacological potential of novel derivatives for toxicity assessment and tumor inhibition (Faheem, 2018).
Synthesis of Novel Derivatives
- Research shows the synthesis of novel derivatives of this compound, which are important in creating new families of drugs. This is exemplified in a study that synthesizes new spiro-indole-3,8′-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives (Hosseini et al., 2021).
Glutaminase Inhibition
- The compound plays a role in the development of glutaminase inhibitors, which are crucial in cancer treatment. Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs shows the potential for kidney-type glutaminase inhibition (Shukla et al., 2012).
Antitumor Activity
- The compound has applications in antitumor activity research. One study focuses on the synthesis and in vitro evaluation of new pyrazolo[3,4-d]pyrimidine derivatives, revealing mild to moderate antitumor activity (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antibacterial and Antifungal Activity
- The compound is also used in synthesizing derivatives with antibacterial and antifungal properties. A study on the synthesis of new 2-thiouracil-5-sulphonamide derivatives highlights their antibacterial and antifungal activity (Fathalla, Awad, & Mohamed, 2005).
QSAR Studies for Antibacterial Agents
- QSAR (Quantitative Structure-Activity Relationship) studies involving this compound aid in understanding and predicting antibacterial activity. An example is the synthesis and QSAR studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines as potential antibacterial agents (Desai et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the 4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, which is synthesized from 4-chloroacetophenone, phenylhydrazine, and thiourea. The second intermediate is the 5-(4-chlorophenyl)-1,2,4-thiadiazole-3-amine, which is synthesized from 4-chlorobenzenesulfonyl chloride and hydrazine hydrate. These two intermediates are then coupled using N-(tert-butoxycarbonyl)glycine and triethylamine to form the final product, N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide.", "Starting Materials": [ "4-chloroacetophenone", "phenylhydrazine", "thiourea", "4-chlorobenzenesulfonyl chloride", "hydrazine hydrate", "N-(tert-butoxycarbonyl)glycine", "triethylamine" ], "Reaction": [ "Synthesis of 4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol: 4-chloroacetophenone, phenylhydrazine, and thiourea are refluxed in ethanol to form the intermediate.", "Synthesis of 5-(4-chlorophenyl)-1,2,4-thiadiazole-3-amine: 4-chlorobenzenesulfonyl chloride is reacted with hydrazine hydrate in ethanol to form the intermediate.", "Coupling of intermediates: The two intermediates are coupled using N-(tert-butoxycarbonyl)glycine and triethylamine in DMF to form the final product, N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide." ] } | |
Número CAS |
690960-29-3 |
Nombre del producto |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Fórmula molecular |
C21H14ClN7O2S2 |
Peso molecular |
495.96 |
Nombre IUPAC |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H14ClN7O2S2/c22-13-8-6-12(7-9-13)18-26-20(28-33-18)24-16(30)11-32-21-25-17-15(10-23-27-17)19(31)29(21)14-4-2-1-3-5-14/h1-10H,11H2,(H,23,27)(H,24,28,30) |
Clave InChI |
ZSPNUFNSAYVLAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2975429.png)
![N-(2-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2975430.png)

![8-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975432.png)






![5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2975444.png)


![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2975452.png)